molecular formula C15H15N3 B12937692 (R)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

(R)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B12937692
M. Wt: 237.30 g/mol
InChI Key: HQRRAOIIBBQIRK-CYBMUJFWSA-N
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Description

®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a chiral compound that features both an imidazole and a pyridine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could be used to modify the imidazole or pyridine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could lead to fully saturated imidazole or pyridine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor in enzymatic reactions.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Potential as a lead compound

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[(5R)-5-benzyl-4,5-dihydro-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-13-11-17-15(18-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2,(H,17,18)/t13-/m1/s1

InChI Key

HQRRAOIIBBQIRK-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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